4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione
Description
4-((3-(Benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione is a quinazoline-thione derivative characterized by a bicyclic quinazoline core with a thione (-SH) group at the 2-position and a 3-(benzyl(methyl)amino)propylamino substituent at the 4-position.
- Alkylation: Introduction of the 3-(benzyl(methyl)amino)propylamino group via reaction with alkyl halides or similar agents .
- Thione formation: Use of thiourea or sulfur-containing reagents to generate the thione moiety .
Structural elucidation would employ $ ^1 \text{H-NMR} $, $ ^{13}\text{C-NMR} $, and ESI-HRMS for confirmation of molecular identity . Crystallographic data, if available, could be refined using software like SHELXL or visualized via ORTEP-3 .
Properties
CAS No. |
440334-15-6 |
|---|---|
Molecular Formula |
C19H22N4S |
Molecular Weight |
338.47 |
IUPAC Name |
4-[3-[benzyl(methyl)amino]propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C19H22N4S/c1-23(14-15-8-3-2-4-9-15)13-7-12-20-18-16-10-5-6-11-17(16)21-19(24)22-18/h2-6,8-11H,7,12-14H2,1H3,(H2,20,21,22,24) |
InChI Key |
GPIYZTHSVVSFBY-UHFFFAOYSA-N |
SMILES |
CN(CCCNC1=NC(=S)NC2=CC=CC=C21)CC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione are the enzymes α-amylase and α-glucosidase. These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially control the rate of glucose absorption and manage blood sugar levels.
Mode of Action
The compound interacts with its targets (α-amylase and α-glucosidase enzymes) through different types of intermolecular interactions in the pocket site of these enzymes. This interaction inhibits the activity of the enzymes, thereby slowing down the breakdown of carbohydrates and the subsequent absorption of glucose into the bloodstream.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate metabolism pathway. Specifically, it slows down the breakdown of complex carbohydrates into simple sugars, thereby reducing the rate at which glucose is absorbed into the bloodstream. This can help manage blood sugar levels, particularly in individuals with diabetes.
Result of Action
The compound exhibits moderate inhibitory activity against α-amylase and/or α-glucosidase enzymes. This results in a slower breakdown of carbohydrates and a reduced rate of glucose absorption, which can help manage blood sugar levels. In addition, the compound has shown cytotoxic effects in the Artemia salina assay, indicating potential anticancer properties.
Biological Activity
The compound 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of quinazoline derivatives typically involves the reaction of substituted anilines or amino acids with various reagents to yield the desired thione structure. The specific compound features a quinazoline core with a thione group at position 2 and a benzyl(methyl)amino propyl side chain. This structural modification is crucial for its biological activity.
Biological Activity Overview
The biological activities of quinazoline derivatives can be categorized into several key areas:
1. Anticancer Activity
Quinazoline derivatives have shown significant anticancer properties. For instance, studies demonstrate that related compounds exhibit antiproliferative effects against various cancer cell lines. The compound This compound is hypothesized to act by inhibiting specific oncogenic pathways, similar to other quinazoline derivatives that target kinases involved in cancer progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8c | AsPC-1 | 6.1 | MET inhibition |
| 8h | Various | <10 | Apoptosis induction |
2. Antimicrobial Activity
Quinazolines have also been explored for their antimicrobial properties. The presence of the thione group may enhance the interaction with microbial targets, leading to increased efficacy against bacterial strains. Some derivatives have shown better activity than standard antibiotics.
3. Anticonvulsant Activity
Research indicates that certain quinazoline derivatives possess anticonvulsant properties. For example, compounds similar to This compound have demonstrated effectiveness in reducing seizure duration in animal models.
The biological activity of quinazoline derivatives often involves:
- Kinase Inhibition : Many quinazolines act as ATP-competitive inhibitors of various kinases (e.g., PDGFRA), disrupting signaling pathways critical for cancer cell survival.
- DNA Intercalation : Some derivatives can intercalate into DNA, leading to cytotoxic effects by disrupting replication and transcription processes.
- Receptor Modulation : Quinazolines may also interact with neurotransmitter receptors, contributing to their anticonvulsant effects.
Case Studies
Several studies have evaluated the biological activity of quinazoline derivatives:
- Anticancer Study : A series of 3-benzyl-substituted quinazolines were synthesized and tested for antitumor activity, showing IC50 values ranging from 7.24 to 14.12 µM against different cancer cell lines, indicating potent anticancer potential compared to standard treatments like 5-FU .
- Antimicrobial Evaluation : Quinazolines were tested against various bacterial strains, demonstrating significant inhibitory effects that surpassed those of conventional antibiotics .
- Anticonvulsant Assessment : In a study assessing anticonvulsant activity using the maximal electroshock seizure method, certain quinazolines exhibited strong protective effects against induced seizures .
Comparison with Similar Compounds
Quinazoline-thione Derivatives
2-Methylquinazoline-4-thione ():
- Core structure : Quinazoline-4-thione.
- Key substituents : Methyl at C2, propyl at N3.
- Synthesis : Direct alkylation of the thione precursor using alkyl halides .
- Characterization : $ ^1 \text{H-NMR} $ and X-ray crystallography (reported in Acta Crystallographica) confirm planar quinazoline rings and hydrogen-bonded crystal networks .
-
- Core structure : Benzimidazolone-thione.
- Key substituents : Varied alkyl groups (e.g., methacryloyl).
- Synthesis : Multi-step route starting from O-phenylenediamine, involving alkylation and acid chloride reactions .
- Divergence : Smaller ring system (benzimidazole vs. quinazoline) reduces π-conjugation and alters electronic properties.
Triazole-thione Derivatives ():
- 4-Amino-1,2,4-triazole-3-thione: Core structure: Triazole-3-thione. Key substituents: Amino group and isopropylphenyl moiety. Synthesis: Ethanol recrystallization yields crystals with disordered 2-methylpropyl groups . Crystallography: Planar triazole rings (±0.004 Å deviation) and hydrogen-bonded 2D networks (N–H⋯S and C–H⋯S interactions) .
Crystallographic and Spectroscopic Analysis
- Software tools : Crystallographic refinement for similar compounds uses SHELXL for small-molecule analysis and WinGX for data integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
